The Synthetic Cornerstone: A Technical Guide to 2-Methoxypyridine-3-boronic acid hydrate in Drug Discovery
The Synthetic Cornerstone: A Technical Guide to 2-Methoxypyridine-3-boronic acid hydrate in Drug Discovery
For Immediate Release
Shanghai, China – December 26, 2025 – In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutics. Among these, 2-Methoxypyridine-3-boronic acid hydrate (CAS No. 163105-90-6) has emerged as a critical reagent, particularly in the construction of complex heterocyclic scaffolds. This technical guide offers an in-depth overview of its properties, synthesis, and application, with a focus on its role in the development of kinase inhibitors for researchers, scientists, and drug development professionals.
Core Properties and Specifications
2-Methoxypyridine-3-boronic acid hydrate is a white to off-white crystalline solid. Its chemical structure, featuring a methoxy-substituted pyridine ring coupled with a boronic acid functional group, makes it an ideal participant in palladium-catalyzed cross-coupling reactions.
| Property | Value | Reference |
| CAS Number | 163105-90-6 | [1] |
| Molecular Formula | C₆H₈BNO₃ | |
| Molecular Weight | 152.94 g/mol | |
| Melting Point | 140-144 °C | [2] |
| Appearance | White to almost white powder or crystals | [1] |
| Storage Temperature | 2-8°C | [2] |
Synthesis of 2-Methoxypyridine-3-boronic acid
The synthesis of 2-Methoxypyridine-3-boronic acid is typically achieved through a lithium-halogen exchange reaction with a corresponding bromopyridine precursor, followed by borylation.
Detailed Experimental Protocol:
A detailed protocol for a similar synthesis involves the following steps:
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Reaction Setup : To a dry Schlenk flask under an inert atmosphere (e.g., argon), add magnesium turnings.
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Activation : Add a solution of lithium chloride in tetrahydrofuran (THF), followed by a catalytic amount of diisobutylaluminium hydride (DIBAL-H) to activate the magnesium.
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Grignard Formation : Add 3-bromo-2-methoxypyridine to the activated magnesium mixture and stir at room temperature.
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Borylation : Cool the reaction mixture to 0°C and add trimethyl borate dropwise. Allow the reaction to proceed overnight, gradually warming to room temperature.
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Work-up and Purification : Quench the reaction with dilute hydrochloric acid and extract the product with an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization.
Application in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of 2-Methoxypyridine-3-boronic acid is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. This reaction is instrumental in synthesizing biaryl and heteroaryl compounds, which are common motifs in biologically active molecules. A notable example is the reaction with a pyrimidine halide to create a pyridinyl-pyrimidine scaffold, a core structure in various kinase inhibitors.
General Experimental Protocol for Suzuki-Miyaura Coupling:
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with 2-Methoxypyridine-3-boronic acid:
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Reaction Setup : In a reaction vessel, combine the aryl halide (e.g., 5-bromopyrimidine), 2-Methoxypyridine-3-boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or NiCl₂(PCy₃)₂), and a base (e.g., K₂CO₃ or K₃PO₄).[3]
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Inert Atmosphere : Evacuate and backfill the vessel with an inert gas like argon or nitrogen multiple times.
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Solvent Addition : Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or tert-amyl alcohol.[4]
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Reaction Execution : Heat the mixture to the desired temperature (typically 80-120°C) and stir for the required duration, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up : After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.
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Purification : Dry the organic layer, filter, and concentrate. The crude product is then purified, typically by column chromatography.
Representative Reaction Conditions for Suzuki-Miyaura Coupling:
The table below summarizes typical conditions for Suzuki-Miyaura reactions involving pyridyl and pyrimidyl coupling partners.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent |
| NiCl₂(PCy₃)₂ (1) | - | K₃PO₄ | tert-amyl alcohol | 80 | 1 | Not specified |
This data is representative of Suzuki-Miyaura reactions with similar substrates and provides a starting point for optimization.
Visualizing the Chemistry: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biological Significance: Targeting the Aurora Kinase Signaling Pathway
The pyridinyl-pyrimidine scaffold, synthesized using 2-Methoxypyridine-3-boronic acid, is a key component of numerous inhibitors targeting the Aurora kinase family.[5][6] Aurora kinases are crucial regulators of mitosis, and their overexpression is linked to various cancers.[5][7] Inhibiting these kinases can lead to mitotic arrest and apoptosis in cancer cells, making them a significant target in oncology drug development.[5][6]
Experimental Workflow for Kinase Inhibitor Synthesis
The synthesis of a pyrimidine-based Aurora kinase inhibitor can be streamlined into the following workflow:
Caption: General workflow for the synthesis and evaluation of a kinase inhibitor.
The Aurora Kinase Signaling Pathway in Mitosis
The following diagram provides a simplified representation of the Aurora kinase signaling pathway's role in cell division, which is a key target for inhibitors developed using 2-Methoxypyridine-3-boronic acid.
Caption: Inhibition of the Aurora kinase pathway by a pyridinyl-pyrimidine compound.
References
- 1. 2-Methoxypyridine-3-boronic Acid | 163105-90-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 2-Methoxy-3-pyridinylboronic acid 2-Methoxy-3-pyridineboronic acid [sigmaaldrich.com]
- 3. This is an organic chemistry lab problem. Suzuki | Chegg.com [chegg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
